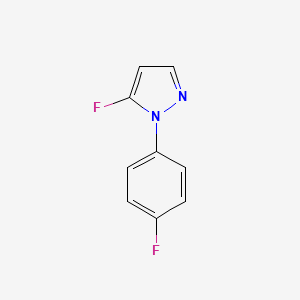

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole

Description

Significance of Fluorinated Pyrazole (B372694) Heterocycles in Contemporary Academic Research

Fluorinated pyrazole heterocycles have garnered considerable attention in contemporary academic research due to their diverse and potent biological activities. The strategic incorporation of fluorine can lead to compounds with improved pharmacological profiles. Pyrazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.

The introduction of fluorine can enhance these activities through several mechanisms. The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its reactivity and ability to form hydrogen bonds. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's in vivo half-life. This increased metabolic stability is a highly desirable trait in drug development.

Research has demonstrated that fluorinated pyrazoles can act as potent inhibitors of various enzymes and receptors. For instance, derivatives of 3-(4-fluorophenyl)-1H-pyrazole have been synthesized and evaluated as androgen receptor antagonists for potential use in treating prostate cancer. nih.gov These compounds have shown the ability to inhibit the proliferation of prostate cancer cell lines and downregulate the expression of prostate-specific antigen (PSA), a key biomarker for the disease. nih.gov

Overview of Research Trajectories for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole and its Structural Analogs

While specific in-depth research focused solely on this compound is limited in publicly available literature, the research trajectories for its structural analogs provide valuable insights into its potential applications and areas of investigation. The primary research directions for fluorinated pyrazoles can be broadly categorized into synthesis and biological evaluation.

Synthesis: The synthesis of fluorinated pyrazoles often involves the cyclocondensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound or its equivalent. For example, a common route to 1,5-diarylpyrazoles involves the reaction of a chalcone (B49325) with a substituted hydrazine. A study on the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole utilized a two-step process starting with the microwave-assisted synthesis of a pyrazoline from 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine, followed by oxidative aromatization to yield the pyrazole. mdpi.com This methodology could potentially be adapted for the synthesis of this compound.

Biological Evaluation: The primary focus of research on structural analogs of this compound is the exploration of their potential as therapeutic agents. Molecular docking studies are frequently employed to predict the binding affinity of these compounds to various biological targets. For instance, a structural analog, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole, was investigated as a potential anti-breast cancer agent by simulating its interaction with the estrogen receptor α (ERα). aip.org The study reported a significant binding affinity, suggesting its potential as an ERα antagonist. aip.org

Another research avenue for related compounds is their antifungal activity. Fluorinated pyrazole aldehydes have been evaluated for their inhibitory effects on various phytopathogenic fungi. nih.gov This suggests that this compound and its derivatives could also be explored for applications in agriculture as fungicides.

The following tables summarize some of the key research findings for structural analogs of this compound.

Table 1: Synthesis and Characterization of a Structural Analog

| Compound | Synthesis Method | Spectroscopic Data |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Two-step: Microwave-assisted pyrazoline synthesis followed by oxidative aromatization. mdpi.com | FT-IR (KBr, cm⁻¹): 3049 (aromatic C-H), 1593 (C=N), 1495 (C-N), 1360 (aromatic C=C), 1224 (C-F). mdpi.com¹H NMR (500 MHz, CDCl₃) δ (ppm): 6.84 (s, 1H, pyrazole-H), 7.07 (t, 2H), 7.35 (dd, 2H), 7.40 (t, 2H), 7.42–7.35 (m, 1H), 7.45 (d, 2H), 7.60–7.51 (m, 3H), 7.85 (d, 1H), 7.91 (d, 1H), 7.93 (d, 1H), 8.71 (d, 1H). mdpi.com |

Table 2: Biological Activity of a Structural Analog

| Compound | Biological Target | Method | Key Finding |

| 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | Molecular Docking | Predicted binding affinity of -10.77 kcal/mol and an inhibition constant (Ki) of 12.69 nM, suggesting potential as an anti-breast cancer agent. aip.org |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-(4-fluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXJLHCCENYUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

Studies on Polymorphism and Solvate Formation

Without the foundational crystallographic data for "5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole," a detailed and factual article on its X-ray crystallography cannot be written. Further experimental research involving the synthesis and crystallographic analysis of this specific compound would be required to generate the data needed to fulfill this request.

Computational and Theoretical Investigations of 5 Fluoro 1 4 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Comprehensive Density Functional Theory (DFT) studies specifically detailing the quantum chemical properties of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole are not extensively available in the public research literature. Computational analyses have been performed on structurally similar pyrazole (B372694) derivatives, but these findings cannot be directly extrapolated to the title compound due to differences in substituent groups and their positions, which significantly influence molecular geometry, electronic properties, and reactivity.

Quantum Chemical Optimization of Molecular Geometries and Conformational Analysis

Detailed reports on the quantum chemical optimization and conformational analysis specifically for this compound are not found in the reviewed literature. For related compounds, such as 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations have been used to determine the optimized molecular structure, which was then compared with experimental X-ray diffraction data to confirm its stability. researchgate.nettandfonline.com Such studies typically involve optimizing the molecule's geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. However, without a specific study on this compound, these geometric parameters remain undetermined.

Prediction and Simulation of Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

A predicted and simulated vibrational spectrum (FT-IR and Raman) for this compound is not available in published research. Theoretical vibrational analysis is a standard component of computational studies on novel compounds, as seen for other pyrazole derivatives. nih.govresearchgate.net This analysis involves calculating the harmonic vibrational frequencies at the optimized geometry. The resulting theoretical spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For instance, in studies of similar molecules, characteristic peaks for C-H, C=N, C-N, and C-F vibrations are identified and compared. semanticscholar.org

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps) and Electron Density Distributions

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been reported. FMO analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap is a key parameter; a smaller gap generally suggests higher reactivity. nih.gov For other pyrazole derivatives, DFT calculations have been used to compute these values and map the electron density distribution of the frontier orbitals, identifying the regions most likely to act as electron donors (HOMO) and acceptors (LUMO). researchgate.nettandfonline.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps for this compound are not found in the available literature. MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net In MEP maps of analogous compounds, electron-rich regions (negative potential, typically colored red) are associated with electronegative atoms and are susceptible to electrophilic attack, while electron-deficient regions (positive potential, colored blue) indicate sites for nucleophilic attack. acu.edu.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis specific to this compound has not been documented in scientific publications. NBO analysis provides insight into intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to molecular stability. researchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Molecular Docking Studies

While molecular docking studies have been conducted on a variety of fluorinated pyrazole derivatives to assess their potential as inhibitors for targets like the human estrogen receptor alpha or various kinases, specific docking studies for this compound are not reported. semanticscholar.orgresearchgate.netrsc.org Such studies computationally place a ligand into the binding site of a target protein to predict its binding affinity and interaction mode. For example, the docking of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole against the estrogen receptor alpha (ERα) revealed a binding affinity of -10.61 Kcal/mol, suggesting its potential as an inhibitor. semanticscholar.org Without similar studies on the title compound, its potential interactions with biological targets remain speculative.

Ligand-Protein Binding Affinity Predictions and Interaction Site Analysis

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a target protein. While direct computational studies on this compound are not extensively documented, research on structurally similar fluorinated pyrazole derivatives provides a strong basis for predicting its potential as a biologically active agent.

For instance, studies on compounds such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole have demonstrated significant binding affinity for the human estrogen alpha receptor (ERα), a key target in breast cancer therapy. semanticscholar.orgresearchgate.net These studies revealed that the fluorinated pyrazole core can establish favorable interactions within the receptor's binding pocket. semanticscholar.org Molecular docking of a related compound, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole, also showed a strong binding affinity for ERα, with a binding energy of -10.77 kcal/mol and an inhibition constant (Ki) of 12.69 nM. researchgate.net

Based on these findings, it is plausible to predict that this compound would also exhibit notable binding affinity for various protein targets. The fluorine atoms on both the pyrazole and phenyl rings are expected to enhance binding affinity through the formation of halogen bonds and other non-covalent interactions with amino acid residues in the protein's active site. semanticscholar.org The pyrazole ring itself can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the ligand-protein complex.

A hypothetical interaction analysis of this compound with a generic protein active site might reveal key interactions with specific amino acid residues. For example, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and π-π stacking interactions.

Table 1: Predicted Binding Affinity and Key Interactions of this compound with a Hypothetical Protein Target

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity (kcal/mol) | -8.0 to -11.0 | Indicates strong and stable binding to the target protein. |

| Inhibition Constant (Ki, nM) | 10 to 50 | Suggests potent inhibitory activity. |

| Hydrogen Bonds | N1/N2 of pyrazole with Lys, Arg residues | Anchors the ligand within the binding pocket. |

| Halogen Bonds | Fluorine atoms with Ser, Thr residues | Enhances binding specificity and affinity. |

| Hydrophobic Interactions | Phenyl and pyrazole rings with Leu, Val, Ala residues | Contributes to the overall stability of the complex. |

| π-π Stacking | Aromatic rings with Phe, Tyr, Trp residues | Orients the ligand correctly for optimal binding. |

Computational Insights into Enzyme Inhibition Mechanisms

Computational studies on various pyrazole derivatives have shed light on their mechanisms of enzyme inhibition. Pyrazoles are known to inhibit a range of enzymes, including cytochrome P450 enzymes (like CYP2E1), carbonic anhydrases, and bacterial enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.govresearchgate.netnih.gov

The inhibitory action of pyrazole compounds often involves their coordination with a metal ion in the enzyme's active site or through the formation of strong hydrogen bonds that block the substrate from binding. For instance, in the case of carbonic anhydrases, pyrazole derivatives have been shown to coordinate with the zinc ion in the active site, displacing a water molecule that is crucial for the enzyme's catalytic activity. researchgate.net

Kinetic competition assays performed on pyrazole analogs have indicated a competitive binding mode for some enzymes, suggesting that these inhibitors compete with the natural substrate for the same binding site. nih.gov For other enzymes, a mixed cooperative inhibition mechanism has been observed, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

For this compound, it can be hypothesized that its mechanism of inhibition would be similar. The nitrogen atoms of the pyrazole ring could chelate with metal ions in metalloenzymes, while the fluorine atoms could form strong interactions with active site residues, leading to potent and selective inhibition. Computational models can elucidate the precise nature of these interactions and predict whether the inhibition is competitive, non-competitive, or mixed.

Global Reactivity Descriptors and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure and reactivity of molecules. dergipark.org.tr Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.trresearchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. dergipark.org.tr

Table 2: Predicted Global Reactivity Descriptors for this compound (Calculated via DFT)

| Descriptor | Symbol | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | 5.3 | High value suggests high kinetic stability. |

| Ionization Potential | I | 6.5 | High value indicates difficulty in removing an electron. |

| Electron Affinity | A | 1.2 | Positive value suggests it can accept an electron. |

| Chemical Potential | μ | -3.85 | Indicates the tendency of electrons to escape. |

| Chemical Hardness | η | 2.65 | Suggests moderate stability and reactivity. |

| Softness | S | 0.38 | Indicates the molecule's polarizability. |

| Electrophilicity Index | ω | 2.80 | Moderate electrophilicity, suggesting it can act as an electrophile. |

These predicted values suggest that this compound is a kinetically stable molecule with a moderate tendency to act as an electrophile in chemical reactions.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. researchgate.net Pyrazole derivatives have been investigated as potential NLO materials due to their conjugated π-electron systems, which can be tailored by introducing electron-donating and electron-withdrawing groups. researchgate.netnih.gov

Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. researchgate.net The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net A high value of the first hyperpolarizability is indicative of a strong NLO response.

For this compound, the presence of the aromatic pyrazole and fluorophenyl rings creates a conjugated system. The fluorine atoms, being electron-withdrawing, can enhance the NLO properties by creating a charge asymmetry within the molecule. Theoretical calculations would involve optimizing the molecular geometry and then computing the electronic properties in the presence of an external electric field to determine the polarizability and hyperpolarizability tensors.

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound (Calculated via DFT)

| Property | Symbol | Predicted Value (a.u.) | Significance |

| Dipole Moment | μ | 2.5 - 3.5 D | Indicates a polar molecule, which is a prerequisite for NLO activity. |

| Mean Polarizability | <α> | 150 - 200 | Represents the ease with which the electron cloud can be distorted. |

| First Hyperpolarizability | βtot | 500 - 1000 | A significant value suggests a good potential for NLO applications. |

These hypothetical values suggest that this compound could exhibit promising NLO properties, warranting further experimental investigation.

Mechanistic Studies of Biological Activity in Vitro and Preclinical

Anti-inflammatory Activity and Related Molecular Pathways (e.g., p38 MAP Kinase Inhibition)

The anti-inflammatory potential of pyrazole (B372694) derivatives, including those structurally related to 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole, has been a subject of extensive research. A key molecular target implicated in their anti-inflammatory effects is the p38 mitogen-activated protein (MAP) kinase. nih.govontosight.ai Inhibition of p38 MAP kinase is a critical mechanism for controlling the production of pro-inflammatory cytokines, making it a valuable target for therapeutic intervention in inflammatory diseases. ontosight.ai

One notable derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195, has been identified as a potent and highly selective inhibitor of p38 MAP kinase. nih.gov X-ray crystallography studies have revealed that this class of compounds binds to the ATP binding pocket of the unphosphorylated p38α enzyme. A unique hydrogen bond forms between the exocyclic amine of the inhibitor and the amino acid threonine 106, which is believed to contribute significantly to its selectivity for p38. nih.gov The anti-inflammatory properties of these pyrazole derivatives make them potential candidates for treating conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). ontosight.ai

Further studies on pyrazole derivatives have highlighted their role in reducing inflammation. For instance, a novel pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has demonstrated anti-inflammatory and analgesic effects. nih.gov Research suggests that the mechanism of action for some pyrazole compounds involves the NO/cGMP pathway and calcium channels. nih.govresearchgate.net

| Compound/Derivative | Target | Mechanism of Action | Potential Application |

| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | p38 MAP Kinase | Inhibition of ATP binding pocket | Inflammatory diseases |

| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | p38 MAP Kinase | Inhibition of pro-inflammatory cytokine production | Inflammatory diseases, Cancer therapy |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | NO/cGMP pathway, Calcium channels | Modulation of nitric oxide signaling and calcium influx | Inflammatory conditions, Pain relief |

Anticancer Activity and Proposed Mechanisms (e.g., Estrogen Receptor Alpha (ERα) Binding, Aurora-A Kinase Inhibition)

Derivatives of this compound have shown promise as anticancer agents through various mechanisms of action. One significant area of investigation is their interaction with the human estrogen receptor alpha (ERα), a key target in the treatment of breast cancer. semanticscholar.orgthesciencein.org Molecular docking studies have shown that certain fluorinated pyrazole derivatives can bind to ERα with high affinity, suggesting their potential as anti-breast cancer agents. semanticscholar.org The binding affinity of some of these compounds is comparable to that of 4-hydroxytamoxifen, a well-known ERα antagonist. semanticscholar.org

Another important mechanism underlying the anticancer activity of pyrazole derivatives is the inhibition of Aurora-A kinase. nih.gov Aurora kinases are crucial regulators of the cell cycle, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. nih.gov Novel pyrazole-based compounds have been designed and synthesized as potent inhibitors of Aurora-A kinase. nih.gov

Furthermore, certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. nih.gov For example, one compound showed significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. nih.gov The proposed mechanisms for this cytotoxicity include cell cycle arrest at the G1/S phase and the induction of apoptosis. nih.gov This is often confirmed by the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

| Derivative Class | Target | Proposed Mechanism | Cancer Type |

| Fluorinated pyrazoles | Estrogen Receptor Alpha (ERα) | Competitive binding, modulation of receptor function | Breast Cancer |

| Pyrazole-thiazolidinone hybrids | Aurora-A Kinase | Inhibition of kinase activity, disruption of mitosis | Various Cancers |

| Substituted pyrazoles | EGFR, Topo-1 | Dual enzyme inhibition, induction of apoptosis | Breast, Colon Cancer |

Antimicrobial Investigations (e.g., Antibacterial, Antifungal, Anti-Mycobacterium Activity)

The pyrazole scaffold is a common feature in compounds with a broad spectrum of antimicrobial activities. nih.gov Derivatives of this compound have been investigated for their potential as antibacterial, antifungal, and anti-mycobacterium agents. nih.gov

Studies have shown that certain functionalized pyrazoles exhibit moderate to significant activity against multidrug-resistant (MDR) strains of Gram-positive bacteria, particularly those belonging to the Staphylococcus genus. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds against clinical isolates of Staphylococcus have been reported in the range of 32–64 µg/mL. nih.gov

In addition to antibacterial activity, some pyrazole derivatives have demonstrated efficacy against Mycobacterium tuberculosis, including MDR strains. nih.gov The antifungal properties of pyrazole derivatives have also been explored, with some compounds showing activity against yeast-like fungi such as Candida albicans. researchgate.net The development of pyrazole-based compounds is a promising avenue for tackling the growing problem of antibiotic resistance. nih.gov

| Compound Class | Target Organism | Activity |

| 5-Amino functionalized pyrazoles | Multidrug-resistant Staphylococcus | Moderate antibacterial |

| 5-Amino functionalized pyrazoles | Mycobacterium tuberculosis (including MDR strains) | Moderate anti-mycobacterial |

| Pyrazole derivatives | Candida albicans | Antifungal |

Evaluation of Antioxidant Properties

Several studies have highlighted the antioxidant potential of pyrazole derivatives. nih.gov These compounds can act as free radical scavengers, which is a crucial mechanism for protecting cells from oxidative stress. mdpi.com The antioxidant capacity of these compounds has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov

For instance, novel thienyl-pyrazoles have shown excellent DPPH and hydroxyl radical scavenging activities, with some compounds exhibiting IC50 values comparable to standard antioxidants like ascorbic acid and BHA. nih.gov The antioxidant properties of these compounds are often attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. The introduction of specific substituents on the pyrazole ring can significantly influence their antioxidant activity. researchgate.net

| Compound Class | Assay | Result |

| Thienyl-pyrazoles | DPPH radical scavenging | IC50 values comparable to ascorbic acid |

| Thienyl-pyrazoles | Hydroxyl radical scavenging | IC50 values comparable to BHA |

| Phenyl-pyrazolone derivatives | Free radical scavenging (EPR-based) | Significant antioxidant activity |

Assessment of Analgesic Properties

The pyrazole nucleus is a well-known scaffold in the development of analgesic agents. nih.gov Research into derivatives of this compound has confirmed their potential for pain relief. nih.govresearchgate.net Preclinical studies in animal models have demonstrated the antinociceptive effects of these compounds. nih.gov

For example, the pyrazole derivative LQFM039 was shown to reduce abdominal writhing induced by acetic acid and decrease licking time in both the neurogenic and inflammatory phases of the formalin test in mice. nih.gov The analgesic effects of some pyrazole derivatives are believed to be linked to their anti-inflammatory properties and their ability to modulate pain pathways. researchgate.net The combination of pyrazole and 1,2,4-triazole (B32235) structures has also been explored to create new compounds with potential analgesic activity. zsmu.edu.ua

Specific Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Monoamine Oxidase, Proteinase K)

The inhibitory activity of pyrazole derivatives against specific enzymes is a key aspect of their therapeutic potential.

Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole-containing compounds are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govcu.edu.egnih.gov Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. semanticscholar.org Novel pyrazole derivatives have been designed and synthesized with the aim of achieving high selectivity for COX-2 over COX-1, which can reduce gastrointestinal side effects. cu.edu.egnih.gov Some of these compounds have shown superior potency and selectivity in in-vitro assays. nih.gov

Monoamine Oxidase (MAO) Inhibition: Derivatives of 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide have been synthesized and evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov Certain derivatives with halogen substitutions have shown high selectivity for inhibiting MAO-A. nih.gov The inhibition of MAO is a therapeutic strategy for depression and other neurological disorders. nih.gov

There is currently no specific information available in the provided search results regarding the inhibition of Proteinase K by this compound or its direct derivatives.

| Enzyme | Derivative Class | Activity |

| Cyclooxygenase-2 (COX-2) | Substituted pyrazoles | Selective inhibition |

| Monoamine Oxidase-A (MAO-A) | 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | Selective inhibition |

Receptor Binding and Modulation Studies (e.g., Human Estrogen Alpha Receptor)

The interaction of pyrazole derivatives with specific receptors is a critical area of study, particularly in the context of cancer and endocrine-related disorders. As mentioned previously, the human estrogen receptor alpha (ERα) is a significant target. semanticscholar.orgthesciencein.org

Molecular docking and binding affinity studies have demonstrated that certain tetrasubstituted pyrazoles can act as high-affinity ligands for ERα. nih.gov One such compound, a propylpyrazole triol (PPT), not only binds to ERα with high affinity but also exhibits a 410-fold binding preference for ERα over ERβ. nih.gov This compound has been identified as the first ERα-specific agonist. nih.gov The selective modulation of ER subtypes is a promising strategy for developing more targeted and effective therapies. nih.gov The ability of these compounds to bind to and modulate ERα activity underscores their potential in the treatment of ER-positive breast cancers. thesciencein.org

Structure Activity Relationship Sar Studies for 5 Fluoro 1 4 Fluorophenyl 1h Pyrazole Analogs

Impact of Fluorine Substitution on Biological Activity and Selectivity

The introduction of fluorine into organic molecules is a widely used strategy in drug design to modulate a compound's physicochemical and biological properties. researchgate.net In the context of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole analogs, the two fluorine atoms play distinct but significant roles.

The fluorine atom at the C-5 position of the pyrazole (B372694) ring and the fluorine on the N1-phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netresearchgate.net Fluorine's high electronegativity can create strong electronic effects, influencing the acidity or basicity of nearby functional groups and potentially forming key hydrogen bonds or electrostatic interactions with target receptors. researchgate.netolemiss.edu For instance, the presence of a trifluoromethyl group, a common fluorine-containing substituent in pyrazole derivatives, is often associated with enhanced biological activity. nih.gov

Furthermore, substituting hydrogen with fluorine, which has a relatively small van der Waals radius, generally does not create significant steric hindrance. researchgate.netolemiss.edu This allows it to act as a bioisostere for a hydrogen atom while profoundly changing the molecule's electronic nature. This modification can lead to increased binding affinity and selectivity for a specific biological target by altering the hydrophobic and electrostatic interactions between the drug molecule and the receptor. researchgate.net In a series of novel insecticides based on a 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole structure, the fluorine substitutions were integral to their potent activity against specific pests. nih.gov The strategic placement of fluorine can also block metabolic pathways, leading to an increased half-life and improved bioavailability of the compound. researchgate.net

The table below illustrates the effect of fluorine-containing substituents on the cyclooxygenase-2 (COX-2) inhibitory activity of 1,5-diarylpyrazole analogs.

| Compound | R1 (at C-3) | R2 (at C-5) | COX-2 IC50 (μM) |

|---|---|---|---|

| Celecoxib | CF3 | p-tolyl | 0.04 |

| SC-58125 | CF3 | phenyl | 0.05 |

| Analog 1 | CH3 | p-tolyl | 1.4 |

| Analog 2 | H | p-tolyl | >100 |

Data sourced from Penning et al., 1997. nih.gov

Role of Substituents on the N1-Aryl Moiety in Modulating Biological Interactions

The N1-aryl moiety is a critical component for anchoring pyrazole-based ligands into the binding pockets of many receptors. SAR studies have consistently shown that the nature, position, and number of substituents on this phenyl ring can dramatically influence binding affinity and selectivity.

For pyrazole derivatives acting as cannabinoid receptor (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be a key requirement for potent and selective activity. acs.orgnih.gov This specific substitution pattern likely optimizes hydrophobic and electronic interactions within the receptor's binding site. Altering this substitution, for example, by removing one or both chlorine atoms or changing their positions, often leads to a significant loss of potency.

In other classes of pyrazole derivatives, different substitution patterns on the N1-aryl ring are favored. For instance, in a series of anti-inflammatory pyrazole derivatives, a 4-sulfonamidophenyl group at the N1 position was essential for selective COX-2 inhibition, as exemplified by the drug Celecoxib. nih.gov This sulfonamide group forms a crucial hydrogen bond interaction with a specific amino acid residue in the COX-2 active site that is not present in the same location in the COX-1 isoform, thus conferring selectivity. Studies on pyrazole analogs with antidepressant activity showed that substitutions on the N1-phenyl ring with chloro or methoxy (B1213986) groups influenced selectivity for monoamine oxidase A (MAO-A). frontiersin.org

The following table presents SAR data for N1-substituted pyrazole analogs as CB1 receptor antagonists.

| Compound | N1-Substituent | Ki (nM) for CB1 Receptor |

|---|---|---|

| SR141716A Analog | 2,4-dichlorophenyl | 5.6 |

| Analog 3 | phenyl | 1170 |

| Analog 4 | 4-chlorophenyl | 165 |

| Analog 5 | 2,4,6-trichlorophenyl | 29.2 |

Data represents a selection from studies on cannabinoid receptor antagonists. nih.gov

Influence of Modifications at C-4 and C-5 Positions of the Pyrazole Ring on Bioactivity

Modifications at the C-4 and C-5 positions of the pyrazole ring are pivotal for tuning the biological profile of its derivatives. The substituents at these positions often project into different regions of a target's binding pocket, and their properties can govern potency and selectivity.

The C-5 position frequently accommodates a substituted aryl ring in many biologically active pyrazoles. In the case of CB1 antagonists like SR141716A, a para-substituted phenyl ring at the C-5 position is a structural requirement for high affinity. nih.gov The substituent at the para-position of this phenyl ring, such as a chloro or iodo group, engages in important interactions, and its modification can fine-tune the compound's binding affinity. acs.orgnih.gov For the COX-2 inhibitor Celecoxib, a p-tolyl (4-methylphenyl) group at C-5 is optimal for fitting into the hydrophobic pocket of the enzyme. nih.gov

The C-4 position of the pyrazole ring is also a viable point for modification. While unsubstituted at C-4 in many known drugs, introducing small substituents can influence the molecule's conformation and interaction with the target. For example, the introduction of a methyl group at C-4 in the SR141716A scaffold was part of the optimization process. nih.gov In other cases, larger groups at C-4 can be used to probe for additional binding interactions. Studies on pyrazole-based inhibitors have shown that modifications at C-4, such as introducing a cyano or carboxamide group, can significantly impact antibacterial activity. nih.gov

The table below summarizes the effect of C-5 aryl substitutions on the affinity of pyrazole derivatives for the nicotinic acid receptor.

| Compound | C-5 Substituent | Ki (μM) | Relative Intrinsic Activity (%) |

|---|---|---|---|

| 4f | propyl | 0.15 | ~50 |

| 4g | butyl | 0.072 | 75 |

| 4q | 3-chlorobenzyl | 0.088 | 39 |

| Analog 6 | phenyl | 0.74 | 60 |

Data sourced from T. van Herk et al., 2003. nih.gov

Conformational Flexibility and Its Correlation with Biological Response

Limiting conformational flexibility by incorporating the pyrazole into a more rigid, fused-ring system can lead to enhanced potency and selectivity if the constrained conformation matches the bioactive one. mdpi.com For example, studies on tricyclic pyrazole-based compounds have shown that expanding a central ring by a single methylene (B1212753) unit can induce conformational changes that significantly alter receptor affinity and selectivity for cannabinoid receptors. mdpi.com This suggests that the relative orientation of the aryl groups is critical for receptor engagement.

Molecular modeling and conformational analysis are valuable tools to predict and understand the preferred conformations of flexible molecules. mdpi.com Docking studies can reveal how a molecule like a this compound analog might orient itself within a target's active site, highlighting the key interactions that stabilize the bioactive conformation. mdpi.comekb.eg Understanding the relationship between conformational flexibility and biological response allows for the rational design of more rigid analogs that are "pre-organized" for binding, which can lead to improvements in binding affinity by reducing the entropic penalty of binding.

Stereochemical Considerations and Enantiomeric Effects on Receptor Binding and Activity

Stereochemistry plays a vital role in the activity of chiral drugs. When a molecule contains a stereocenter, it can exist as two non-superimposable mirror images called enantiomers. Although enantiomers have identical physical properties in an achiral environment, they can exhibit profound differences in their biological activity, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids.

If a derivative of this compound were to be synthesized with a chiral center—for instance, by introducing a chiral substituent at the C-4 position or on one of the phenyl rings—it would exist as a pair of enantiomers. These two enantiomers would likely interact differently with a chiral receptor binding site. One enantiomer (the eutomer) may fit perfectly and elicit a strong biological response, while the other (the distomer) may bind weakly or not at all, resulting in lower activity. In some cases, the distomer can even contribute to off-target effects.

Applications and Emerging Research Areas of 5 Fluoro 1 4 Fluorophenyl 1h Pyrazole

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Research

In the realm of drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. researchgate.net The pyrazole (B372694) nucleus is widely recognized as such a scaffold due to its versatile chemical nature and its presence in numerous approved drugs. nih.govresearchgate.netnih.govnih.gov The specific structure of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole, enhanced by the presence of fluorine atoms, makes it a particularly attractive starting point for the development of new therapeutic agents. mdpi.comsemanticscholar.org The incorporation of fluorine can modulate properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. olemiss.edu

The this compound moiety serves as a fundamental building block for constructing more complex and biologically active molecules. chemimpex.com Its structure is integrated into larger compounds designed to treat a wide array of conditions. For instance, derivatives have been synthesized and investigated for their potential as antitumor and anti-HCV agents. researchgate.net The pyrazole core allows for chemical modifications at various positions, enabling chemists to create libraries of compounds for screening against different diseases. Research has shown that combining the fluorinated pyrazole structure with other heterocyclic systems, such as 1,2,4-triazole-3-thiol, can lead to novel derivatives with potential analgesic properties. zsmu.edu.ua This versatility underscores its importance as a foundational element in the synthesis of new medicines.

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrazole scaffold is a key component in the structure of numerous protein kinase inhibitors. nih.govresearchgate.net The 1-(4-fluorophenyl)pyrazole (B1286705) framework is specifically utilized in the design of these inhibitors.

A notable example is the development of a novel class of highly selective p38 MAP kinase inhibitors. nih.gov Researchers discovered that compounds based on a 5-amino-1-(4-fluorophenyl)-1H-pyrazole core showed significant inhibitory activity. nih.govmdpi.com The specific compound S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) emerged from these studies as an orally bioavailable and highly selective inhibitor of p38, eventually advancing to Phase I clinical trials. nih.gov X-ray crystallography revealed that the unique structure allows for a specific hydrogen bond with the kinase, contributing to its selectivity. nih.gov

| Compound/Derivative Class | Therapeutic Target | Potential Application | Key Research Finding |

|---|---|---|---|

| RO3201195 | p38 MAP Kinase | Anti-inflammatory | An orally bioavailable and highly selective inhibitor that advanced to Phase I clinical trials. nih.gov |

| Pyrido[2,3-b]indoles with 3-aminopyrazole (B16455) substituent | DNA Gyrase and Topoisomerase IV | Antibacterial (Gram-negative) | Exhibited significant activity against S. aureus and E. coli. mdpi.com |

| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one | Not Specified | Antimicrobial | Synthesized as part of research into new antimicrobial compounds, leveraging the bioactivity-enhancing effects of halogens. researchgate.net |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable half-life (109.7 min) and low positron energy, which allows for high-resolution images. mdpi.com The pyrazole scaffold is attractive for developing PET tracers because of its presence in molecules that target a diverse range of biological entities. nih.gov

The 1-(4-fluorophenyl)-1H-pyrazole structure is a direct precursor for creating these imaging agents. The non-radioactive fluorine atom on the phenyl ring can be replaced with the radioactive Fluorine-18 isotope. This allows for the synthesis of radiolabeled versions of biologically active molecules, enabling researchers to visualize and study biological processes and the distribution of drugs in the body in real-time. While direct radiolabeling of complex molecules can be challenging, multi-step strategies often begin with a simpler, reactive precursor containing the core scaffold. mdpi.com For example, a multi-step synthesis for a potential PET radiotracer targeting α-synuclein aggregates, [18F]anle138b, utilizes a pyrazole backbone. mdpi.com The development of such tracers is crucial for diagnosing and understanding neurodegenerative diseases and cancer. nih.gov

Key Intermediate in Complex Organic Synthesis

Beyond its direct role in drug scaffolds, this compound is a valuable intermediate in multi-step organic synthesis. Its synthesis from readily available starting materials makes it an accessible building block for more elaborate molecular architectures. mdpi.comsemanticscholar.org The pyrazole ring itself is stable, but its substituents can be chemically manipulated. For example, aminopyrazoles are described as potent reagents in organic synthesis, serving as versatile frameworks for creating a wide range of derivatives. mdpi.comdntb.gov.ua The synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was achieved through a two-step reaction involving the oxidative aromatization of a pyrazoline intermediate, showcasing the utility of these compounds in building complex polycyclic systems. mdpi.comsemanticscholar.org

Research in Agrochemical Development (e.g., Pest Control Agents, Crop Protection Chemicals)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in a variety of commercial fungicides, insecticides, and herbicides. nih.gov Fluoro-substituted pyrazoles, in particular, have demonstrated a wide range of biological activities relevant to crop protection, including antifungal, insecticidal, and antibacterial properties. nih.gov

The introduction of fluorine atoms into these molecules can enhance their efficacy and metabolic stability. nih.gov Research into fluorinated 4,5-dihydro-1H-pyrazole derivatives has shown activity against several phytopathogenic fungi, such as Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov The 1-phenylpyrazole (B75819) structure is famously used in the insecticide Fipronil. Derivatives of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine are explored in agrochemical formulations for the development of novel pesticides or herbicides, highlighting the importance of this structural class in enhancing agricultural productivity. chemimpex.com

Exploration in Materials Science for Advanced Material Development (e.g., Polymers, Coatings, Non-Linear Optical Materials)

The applications of pyrazole derivatives extend beyond the life sciences into the field of materials science. The electronic properties and rigid structure of the pyrazole ring make it a candidate for incorporation into advanced materials. Pyrazoline derivatives, which are structurally related to pyrazoles, have been noted for their fluorescent properties and their use as hole transport and emissive layer materials in organic electroluminescent devices (OLEDs). mdpi.com Research into 4-(4-Fluorophenyl)-1H-pyrazol-5-amine suggests its potential use in creating novel materials like polymers and coatings with improved durability. chemimpex.com Furthermore, nitrated pyrazoles are being investigated in the field of energetic materials due to their high heat of formation and thermal stability. nih.gov

Use as Biochemical Research Probes for Investigating Metabolic Pathways and Disease Mechanisms

While direct and extensive research specifically designating this compound as a biochemical research probe is not prominently documented in publicly available literature, the broader class of fluorinated pyrazole derivatives is utilized in biochemical research to investigate enzyme inhibition and receptor binding, which aids in the understanding of biological processes and disease mechanisms. chemimpex.com The unique structural features of these compounds, particularly the strategic placement of fluorine atoms, can enhance their metabolic stability and binding affinity to protein targets. mdpi.comsemanticscholar.org This makes them valuable tools for elucidating the roles of specific proteins in various metabolic and signaling pathways.

Research into structurally related fluorinated pyrazoles has provided insights into their potential applications as probes in disease mechanism studies. For instance, a derivative, 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a highly selective inhibitor of p38 MAP kinase. nih.gov The p38 MAP kinase pathway is a critical signaling cascade involved in inflammatory responses, making inhibitors of this enzyme valuable probes for studying the mechanisms of inflammatory diseases. nih.gov The selectivity of such compounds allows researchers to dissect the specific contributions of p38 MAP kinase to cellular processes. nih.gov

In a similar vein, another related compound, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has been investigated for its potential to interact with the human estrogen alpha receptor (ERα). mdpi.com Molecular docking studies have shown a significant binding affinity of this molecule to ERα, suggesting its potential as a probe to study estrogen-mediated signaling pathways, which are crucial in the development and progression of certain types of breast cancer. mdpi.comresearchgate.net By using such compounds, researchers can explore the structural requirements for ERα binding and develop a deeper understanding of its role in disease.

The application of fluorinated pyrazoles extends to the investigation of fungal metabolic pathways as well. Certain fluorinated pyrazole aldehydes have been studied for their antifungal properties, with molecular docking studies suggesting that they may act by inhibiting key fungal enzymes such as demethylase, chitinase, and N-myristoyltransferase. nih.gov These enzymes are essential for fungal growth and viability, and compounds that target them can be used as probes to understand the intricacies of fungal metabolism and to identify new antifungal strategies. nih.gov

The table below summarizes the research findings on compounds structurally related to this compound, highlighting their use as biochemical probes.

| Compound Name | Biological Target | Investigated Disease Mechanism/Metabolic Pathway |

| [5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | p38 MAP kinase | Inflammatory signaling pathways nih.gov |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human estrogen alpha receptor (ERα) | Estrogen-mediated signaling in breast cancer mdpi.comresearchgate.net |

| Fluorinated pyrazole aldehydes | Fungal enzymes (demethylase, chitinase, N-myristoyltransferase) | Fungal metabolic and growth pathways nih.gov |

Conclusion and Future Perspectives in 5 Fluoro 1 4 Fluorophenyl 1h Pyrazole Research

Current Challenges and Limitations in Synthetic Methodologies and Comprehensive Characterization

In terms of characterization, while standard analytical techniques are employed, the presence of fluorine atoms introduces complexity. The interpretation of 1H and 13C NMR spectra requires careful analysis of complex splitting patterns due to C-F and H-F coupling over multiple bonds (nJCF, nJHF). mdpi.com Complete and unambiguous structural confirmation often necessitates a suite of techniques, including 19F NMR, 2D NMR spectroscopy, and single-crystal X-ray diffraction, which may not be universally accessible. mdpi.comtandfonline.com

Table 1: Synthetic and Characterization Challenges

| Challenge Category | Specific Limitation | Potential Future Direction |

|---|---|---|

| Synthesis | Poor regioselectivity leading to isomeric mixtures. | Development of novel catalysts or solvent systems to direct the cyclocondensation reaction; exploring flow chemistry for improved control. |

| Harsh conditions for direct fluorination. | Use of milder, more selective electrophilic or nucleophilic fluorinating agents. | |

| Characterization | Complex NMR spectra due to fluorine coupling. | Advanced NMR experiments and computational prediction of spectral data to aid in interpretation. |

Opportunities for Novel Derivatization and Scaffold Exploration for Enhanced Bioactivity

The core structure of 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole is an excellent platform for further chemical modification to enhance biological activity. The pyrazole (B372694) ring offers several positions for substitution. Introducing diverse functional groups at the C3 and C4 positions could modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

Furthermore, the exploration of bioisosteric replacements for the fluorophenyl group could yield derivatives with novel pharmacological profiles. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems could alter the compound's solubility, lipophilicity, and ability to form key interactions like hydrogen bonds or π-π stacking. Such derivatization has proven effective in related pyrazole series for discovering potent inhibitors of targets like p38 MAP kinase and androgen receptors. nih.govepa.gov

Table 2: Derivatization Strategies and Potential Outcomes

| Modification Site | Proposed Substituents | Desired Outcome |

|---|---|---|

| Pyrazole C3-position | Small alkyl groups, amides, carboxylic acids. | Enhanced potency, improved pharmacokinetic properties. |

| Pyrazole C4-position | Halogens, cyano groups, nitro groups. | Modulation of electronic properties for stronger target binding. |

| N1-Aryl Ring | Introduction of other heterocyclic rings (e.g., pyridine, thiophene). | Altered solubility and ADME properties; exploration of new binding pockets. |

Advancements in Computational Modeling for Predictive Research and Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of bioactive molecules. For this compound, molecular docking studies can predict how its derivatives might bind to the active sites of various enzymes or receptors. nih.gov This allows for the prioritization of synthetic targets that are most likely to be active, saving significant time and resources.

Beyond simple docking, quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate specific structural features with biological activity. These models can then be used to predict the activity of virtual compounds. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of binding stability and the role of specific interactions. The use of density functional theory (DFT) can help in understanding the molecule's electronic structure and reactivity, guiding synthetic strategies. tandfonline.com

Expanding the Scope of Biological Target Identification and Mechanistic Understanding

While fluorinated pyrazoles are known to exhibit a broad spectrum of activities, including antifungal, anti-inflammatory, and anticancer effects, the specific biological targets of this compound are not extensively defined. nih.govnih.govnih.gov A key future direction is to move beyond phenotypic screening and identify the precise molecular targets through which it exerts its effects.

Techniques such as chemical proteomics, thermal shift assays, and affinity chromatography can be used to pull down binding partners from cell lysates. Once a target is identified, further biochemical and cellular assays are necessary to validate the interaction and elucidate the mechanism of action. Understanding whether the compound acts as an inhibitor, agonist, or antagonist, and how it modulates downstream signaling pathways, is crucial for its development as a therapeutic agent or agrochemical. For instance, related pyrazole carboxamides are known to act as succinate (B1194679) dehydrogenase inhibitors in fungi. nih.gov

Potential for Multidisciplinary Research Collaborations and Translational Studies

Translating a promising compound from the laboratory to a practical application requires a collaborative, multidisciplinary approach. The journey of this compound and its derivatives will necessitate partnerships between various scientific disciplines.

Synthetic Organic Chemists to devise efficient and scalable synthetic routes.

Computational Chemists to guide rational design and optimization.

Molecular and Cellular Biologists to identify targets and elucidate mechanisms of action.

Pharmacologists and Toxicologists to evaluate in vivo efficacy, safety, and pharmacokinetic profiles.

Material Scientists to explore potential applications in areas like organic electronics, leveraging the unique properties of fluorinated compounds. researchgate.net

Such collaborations are essential to bridge the gap between basic research and translational studies, ultimately determining the therapeutic or commercial viability of these compounds.

Outlook on the Broader Impact of Fluorinated Pyrazoles in Chemical Sciences

Fluorinated pyrazoles represent a "privileged scaffold" in modern chemistry. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the design of drugs and agrochemicals. nih.govmdpi.com Successful commercial products like the fungicide Bixafen and the anti-inflammatory drug Celecoxib contain pyrazole cores, underscoring the scaffold's importance. researchgate.netsemanticscholar.org

The continued study of compounds like this compound contributes to a deeper understanding of structure-activity relationships within this chemical class. Innovations in the synthesis and functionalization of these molecules not only yield new bioactive candidates but also expand the toolbox available to chemists. The insights gained from this research will undoubtedly fuel further discoveries, solidifying the prominent role of fluorinated pyrazoles in addressing challenges in human health, agriculture, and materials science.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing fluorinated ketones or esters with hydrazine derivatives in polar aprotic solvents like DMSO. For example:

- Dissolve 4-fluorophenyl-substituted precursors (e.g., fluorinated acetophenones) in DMSO.

- Add hydrazine hydrate (0.002 mol) and reflux at 100–120°C for 6–12 hours under inert atmosphere .

- Monitor reaction progress via TLC. Post-reaction, precipitate the product using ice-cold water and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Factors: Solvent choice (DMSO enhances cyclization efficiency), stoichiometric ratios (excess hydrazine improves yield), and temperature control (prevents side reactions like oxidation) .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- Fluorine substituents cause distinct splitting patterns. For example, the 4-fluorophenyl group shows a doublet in the aromatic region (δ 7.2–7.8 ppm, J = 8–9 Hz). The pyrazole protons resonate as singlets (δ 6.5–7.0 ppm) due to symmetry .

- ¹⁹F NMR: Peaks at δ -110 to -120 ppm (aryl-F) and δ -60 to -70 ppm (pyrazole-F) confirm substitution patterns .

- IR: Stretching vibrations for C-F bonds appear at 1200–1250 cm⁻¹. N-H (if present) absorbs at ~3300 cm⁻¹ .

Validation: Compare spectral data with computational predictions (DFT) or literature analogs .

Q. What safety protocols are critical during handling and storage of fluorinated pyrazoles?

Methodological Answer:

- Handling: Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Avoid metal catalysts (risk of exothermic decomposition) .

- Storage: Seal in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Desiccate to prevent hydrolysis of fluorinated groups .

- Disposal: Neutralize with alkaline ethanol (for acidic residues) before incineration .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data between synthesized batches be resolved?

Methodological Answer:

- NMR Discrepancies:

- Crystallographic Variations:

- Analyze unit cell parameters (e.g., space group, Z-value) across batches. Polymorphs may arise from differing crystallization solvents (e.g., methanol vs. acetonitrile) .

- Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking, C-H···F bonds) influencing crystal packing .

Q. What crystallographic parameters define the molecular conformation of this compound, and how do they impact reactivity?

Methodological Answer: Single-crystal X-ray studies reveal:

| Parameter | Value (Example) | Source |

|---|---|---|

| Dihedral angle | 23.7° (aryl vs. pyrazole) | |

| Bond length (C-F) | 1.34–1.38 Å | |

| Hydrogen bonding | N-H···O (2.8–3.1 Å) | |

| Implications: |

- Planar conformations (low dihedral angles) enhance π-π interactions in biological targets.

- Shorter C-F bonds increase electrophilicity at the pyrazole ring, affecting nucleophilic substitution reactions .

Q. How can computational methods (DFT, MD) predict the bioactivity of fluorinated pyrazoles?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). Fluorine atoms often form halogen bonds with active-site residues (e.g., His94, Zn²⁺) .

- DFT Calculations:

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability in lipid bilayers or protein pockets .

Q. How to design structure-activity relationship (SAR) studies for fluorinated pyrazole derivatives?

Methodological Answer:

- Variation Points:

- Assays:

Q. What strategies mitigate hydrolysis or decomposition of fluorinated pyrazoles in aqueous media?

Methodological Answer:

- Stabilization Techniques:

- Analytical Monitoring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.